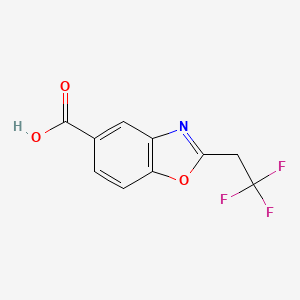

2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

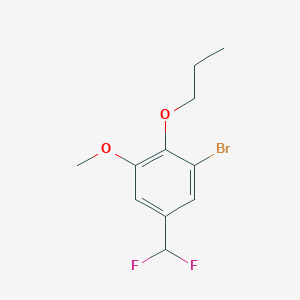

The compound “2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid” is a complex organic molecule. It likely contains a benzoxazole ring (a fused benzene and oxazole ring), a carboxylic acid group (-COOH), and a 2,2,2-trifluoroethyl group (a two-carbon chain with three fluorine atoms attached to the terminal carbon) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors under controlled conditions . For instance, trifluoroethyl groups can be introduced into molecules using trifluoroethyl-containing reagents .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. In agriculture, this compound inhibits the growth of plant pathogens by disrupting their cell membrane.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and side effects in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health and the environment. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid is a relatively easy compound to synthesize and purify, making it a cost-effective option for lab experiments. However, its low solubility in water and other common solvents may limit its use in certain experiments. Additionally, the lack of comprehensive toxicity studies may limit its use in human clinical trials.

Future Directions

There are several future directions for the study of 2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid. In medicine, further studies are needed to determine its efficacy and safety in human clinical trials. In agriculture, this compound may be further studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound may be further explored as a precursor for the synthesis of fluorescent dyes and polymers with unique properties.

Conclusion:

In conclusion, this compound is a compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its impact on human health and the environment.

Synthesis Methods

The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid involves the reaction of 2,2,2-trifluoroethylamine with 2-amino-4-carboxyphenol in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. In agriculture, this compound has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)4-8-14-6-3-5(9(15)16)1-2-7(6)17-8/h1-3H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEJDIOLWLQOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(O2)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)

![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)

![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)

![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)